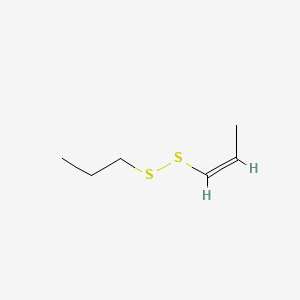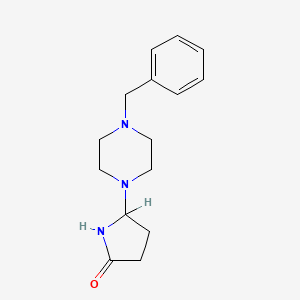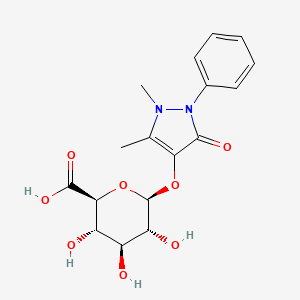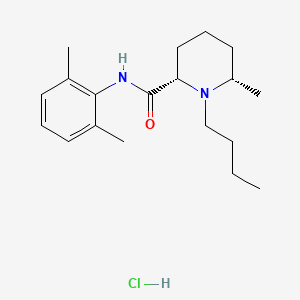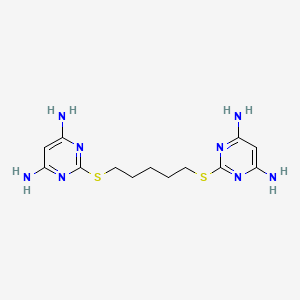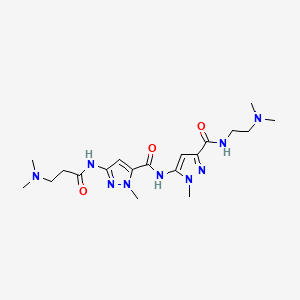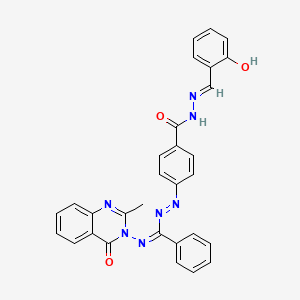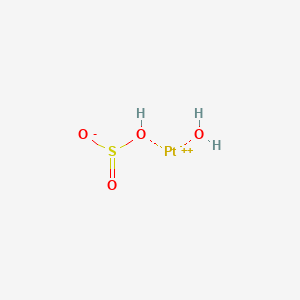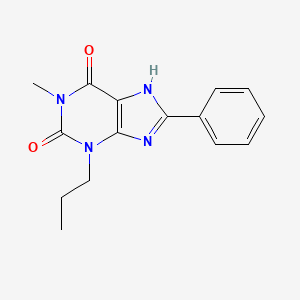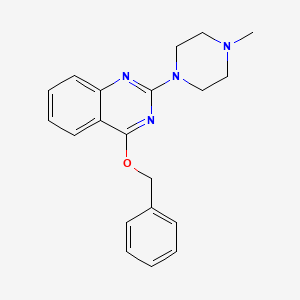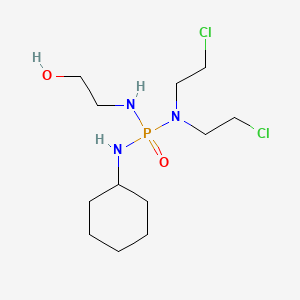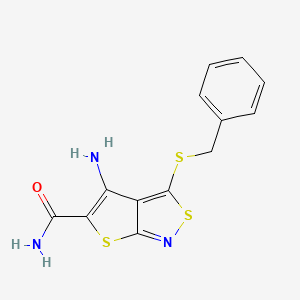
N-Oleoyl-N'-stearoylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-オレオイル-N'-ステアロイルエチレンジアミンは、N-アシル-エチレンジアミン類に属する化学化合物です。これは、エチレンジアミン骨格にオレオイル基とステアロイル基の両方が結合していることを特徴としています。
準備方法
合成経路と反応条件
N-オレオイル-N'-ステアロイルエチレンジアミンの合成は、通常、エチレンジアミンとオレオイルクロリドおよびステアロイルクロリドの反応によって行われます。反応は、反応中に生成された塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。一般的な反応スキームは以下のとおりです。
- エチレンジアミンをジクロロメタンなどの適切な溶媒に溶解する。
- 反応速度を制御するために、低温(0〜5℃)を維持しながら、オレオイルクロリドを溶液に滴下する。
- オレオイルクロリドの添加後、同様の方法でステアロイルクロリドを添加する。
- 反応混合物を室温で数時間撹拌して、反応を完全に完了させる。
- カラムクロマトグラフィーまたは再結晶によって生成物を精製する。
工業生産方法
N-オレオイル-N'-ステアロイルエチレンジアミンの工業生産は、同様の合成経路をより大規模に行う場合がある。自動反応器や連続フローシステムの使用は、生産プロセス効率と収率を高めることができます。また、工業的な方法は、高純度製品を得るために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術を採用する場合があります。
化学反応の分析
反応の種類
N-オレオイル-N'-ステアロイルエチレンジアミンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物または過酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、アミンまたはアルコールなどの還元形に化合物を変換することができます。
置換: この化合物は、1つ以上の官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。反応は通常、酸性または塩基性条件下で行われます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。反応は通常、無水溶媒中で行われます。
置換: 置換反応には、ハロゲン化アルキル、アシルクロリド、またはスルホニルクロリドなどの試薬が関与する場合があります。条件は、特定の反応に応じて異なります。
生成される主な生成物
酸化: 酸化物または過酸化物などの酸化生成物。
還元: アミンまたはアルコールなどの還元生成物。
置換: 異なる官能基を持つ置換誘導体。
科学的研究の応用
N-オレオイル-N'-ステアロイルエチレンジアミンは、以下を含む幅広い科学研究応用を持っています。
化学: 有機合成における試薬として、およびより複雑な分子の調製のためのビルディングブロックとして使用されます。
生物学: 細胞シグナル伝達や膜ダイナミクスなどの生物学的プロセスの調節における役割について調査されています。
医学: 抗炎症作用や神経保護作用などの潜在的な治療効果について調査されています。
産業: 特殊化学薬品、界面活性剤、乳化剤の製剤に使用されています。
作用機序
N-オレオイル-N'-ステアロイルエチレンジアミンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素、受容体、イオンチャネルの活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。たとえば、この化合物は、一過性受容体電位(TRP)チャネルと相互作用し、痛覚と炎症に影響を与える可能性があります。さらに、この化合物は、脂質代謝と膜流動性に影響を与える可能性があり、その生物学的活性に寄与しています。
類似化合物との比較
N-オレオイル-N'-ステアロイルエチレンジアミンは、以下を含む他の類似の化合物と比較することができます。
N-オレオイル-ドパミン: オレオイル基を共有していますが、異なる骨格構造を持っています。
N-ステアロイル-エタノールアミン: ステアロイル基を含んでいますが、エタノールアミン骨格を持っています。
N-アシル-エタノールアミン: さまざまなアシル基とエタノールアミン骨格を持つ、より広範な化合物のクラスです。
独自性
N-オレオイル-N'-ステアロイルエチレンジアミンは、オレオイル基とステアロイル基の両方で二重のアシル化されているため、独特です。これは、異なる物理化学的特性と生物学的活性を与えます。この二重のアシル化は、脂質膜との相互作用を強化し、単一アシル化化合物よりも生物学的効果を効果的に調節することができます。
特性
CAS番号 |
688739-68-6 |
|---|---|
分子式 |
C38H74N2O2 |
分子量 |
591.0 g/mol |
IUPAC名 |
N-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C38H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17- |
InChIキー |
SBQJMINUQRPKKC-ZPHPHTNESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


